molecular formula C10H14N2O2 B14837659 2-(Dimethylamino)-6-hydroxy-N-methylbenzamide

2-(Dimethylamino)-6-hydroxy-N-methylbenzamide

Cat. No.: B14837659
M. Wt: 194.23 g/mol
InChI Key: RZEIVUSCSSNHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-6-hydroxy-N-methylbenzamide is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-hydroxy-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-6-hydroxybenzoic acid with dimethylamine and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Advanced purification methods, including high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used to introduce halogen atoms, which can then be replaced by other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 2-(Dimethylamino)-6-oxo-N-methylbenzamide, while reduction of the amide group may produce 2-(Dimethylamino)-6-hydroxy-N-methylbenzylamine.

Scientific Research Applications

2-(Dimethylamino)-6-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxy group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The overall effect of the compound is determined by its ability to influence multiple biochemical pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.

    N,N-Dimethylaminopropylamine: Another similar compound with applications in organic synthesis and material science.

    Dimethylaminoethanol: Known for its use in cognitive function enhancement and skin care products.

Uniqueness

2-(Dimethylamino)-6-hydroxy-N-methylbenzamide is unique due to the presence of both a hydroxy group and a dimethylamino group on the benzamide structure. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from other similar compounds.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(dimethylamino)-6-hydroxy-N-methylbenzamide

InChI

InChI=1S/C10H14N2O2/c1-11-10(14)9-7(12(2)3)5-4-6-8(9)13/h4-6,13H,1-3H3,(H,11,14)

InChI Key

RZEIVUSCSSNHPJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.